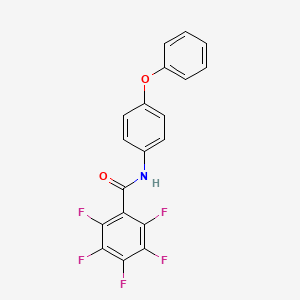

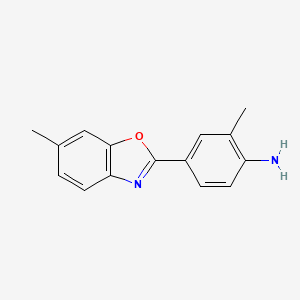

![molecular formula C24H24N2O5S B4627771 2-甲基-2-{[3-(4-{[(4-甲基苯基)氨基]磺酰基}苯基)丙酰基]氨基}苯甲酸甲酯](/img/structure/B4627771.png)

2-甲基-2-{[3-(4-{[(4-甲基苯基)氨基]磺酰基}苯基)丙酰基]氨基}苯甲酸甲酯

描述

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including the formation of sulfonyl derivatives and the utilization of specific reagents and conditions to achieve the desired molecular structure. For instance, the synthesis of similar sulfonamide derivatives has been described through procedures that might include reactions like diazotization, Sandmeyer reaction, esterification, and condensation steps, depending on the complexity of the target compound (Yang Jian-she, 2009).

Molecular Structure Analysis

Molecular structure analysis using experimental and theoretical approaches, such as Density Functional Theory (DFT), helps in understanding the electronic delocalization within the molecule. These analyses reveal the molecule's stability and reactivity by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as other global chemical reactivity descriptors (V. Vetrivelan, 2019).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are influenced by their functional groups, leading to specific reactions under various conditions. For example, the presence of a sulfonyl group can facilitate cyclization reactions in the presence of bases, producing specific anilides regardless of the base strength used (I. Ukrainets, L. A. Petrushova, A. Davidenko, L. A. Grinevich, 2014).

Physical Properties Analysis

The physical properties, such as crystalline structure and intermolecular interactions, are key to understanding the material's stability and potential applications. Studies on related compounds have shown that intermolecular hydrogen bonds can form supramolecular networks, influencing the compound's solubility and melting point (S. Murugavel, V. Velan, D. Kannan, M. Bakthadoss, 2016).

Chemical Properties Analysis

The reactivity and stability of compounds like "methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate" can be predicted through their global chemical reactivity descriptors. These include chemical hardness, electronic chemical potential, and electrophilicity, which are calculated using DFT methods to predict their behavior in chemical reactions (S. Murugavel, V. Velan, D. Kannan, M. Bakthadoss, 2016).

科学研究应用

合成和化学性质

环化过程: Ukrainets 等人 (2014) 研究了一种相关化合物,2-甲基-2-{(2-{甲基[2-(甲氧羰基)苯基]氨基}-2-氧代乙基)磺酰基}氨基}苯甲酸甲酯,该化合物在碱的存在下环化,生成 4-羟基-1-甲基-2-氧代-1,2-二氢喹啉-3-磺酸的 2-取代苯胺 (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

工艺优化: 徐等人 (2018) 描述了从水杨酸合成了一种类似的化合物,2-甲氧基-5-氨基磺酰基苯甲酸甲酯,重点介绍了醚化和磺酰氯反应等工艺优化步骤 (Xu, Guo, Li, & Liu, 2018).

生物活性

- 抗菌活性: Ghorab 等人 (2017) 合成了包括 4-((4,4-二甲基-2,6-二氧代环己亚甲基)甲基氨基)- N -(取代)苯磺酰胺的化合物,显示出对各种细菌和真菌的显着抗菌活性 (Ghorab, Soliman, Alsaid, & Askar, 2017).

材料科学与工程

- 电子结构和生物活性: Vetrivelan (2019) 研究了 (2E)-2-{[N-(2-甲酰基苯基)-4-甲基苯磺酰胺] 甲基}-3-(萘-1-基)丙-2-烯酸甲酯,研究了其分子结构、振动分析和抗菌活性,通过实验和计算方法证实了其性质 (Vetrivelan, 2019).

环境影响

- 地下水和河流质量: Neary 和 Michael (1989) 研究了磺草酮甲酯,一种与您的化合物相关的衍生物,及其对地下水和河流质量的影响,表明施用后对环境的影响有限 (Neary & Michael, 1989).

作用机制

Target of Action

The primary target of Methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate, also known as MSAB, is β-catenin . β-catenin is a key component in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Mode of Action

MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .

Biochemical Pathways

The primary biochemical pathway affected by MSAB is the Wnt signaling pathway . By inducing the degradation of β-catenin, MSAB disrupts the Wnt signaling pathway, which can lead to the inhibition of Wnt-dependent cell proliferation .

Result of Action

MSAB selectively inhibits Wnt signaling-dependent proliferation of cancer cells . It has been shown to be effective in suppressing the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice . It exhibits little efficacy against wnt-independent tumor growth .

Action Environment

The action of MSAB can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the presence of DMSO can enhance the solubility of MSAB, potentially influencing its bioavailability and efficacy

生化分析

Biochemical Properties

Methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate interacts with the Wnt/β-catenin pathway, a crucial signaling pathway in cellular processes . It binds to β-catenin, a protein that plays a key role in the regulation of gene expression, cell behavior, and tissue regeneration .

Cellular Effects

Methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate has been shown to selectively decrease cell viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . It suppresses the Wnt3a-induced TOP-Luc activation and increases of active β-catenin levels in cells .

Molecular Mechanism

The molecular mechanism of action of Methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate involves direct binding to β-catenin, promoting its degradation . This leads to the downregulation of Wnt/β-catenin target genes, thereby inhibiting Wnt/β-catenin signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, Methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate has been shown to induce degradation of β-catenin in a proteasome-dependent manner . This effect is observed over a period of 16 hours, indicating the temporal dynamics of this compound’s action .

Dosage Effects in Animal Models

In animal models, Methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate has been shown to inhibit tumor growth of Wnt-dependent cancer cells . The effects vary with different dosages, with significant tumor growth inhibition observed at dosages of 10-20 mg/kg .

Metabolic Pathways

Its interaction with the Wnt/β-catenin pathway suggests it may influence metabolic flux or metabolite levels associated with this pathway .

Subcellular Localization

Given its interaction with β-catenin, it is likely to be found in locations where β-catenin is present, such as the cytoplasm and nucleus

属性

IUPAC Name |

methyl 2-[3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S/c1-17-7-12-19(13-8-17)26-32(29,30)20-14-9-18(10-15-20)11-16-23(27)25-22-6-4-3-5-21(22)24(28)31-2/h3-10,12-15,26H,11,16H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFKYRGXNKLOGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

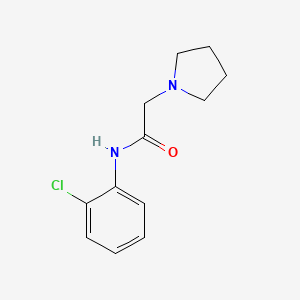

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4627694.png)

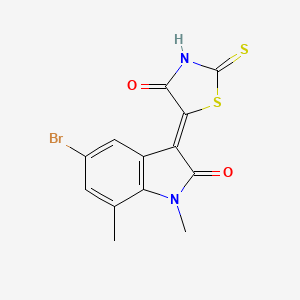

![1-butyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4627695.png)

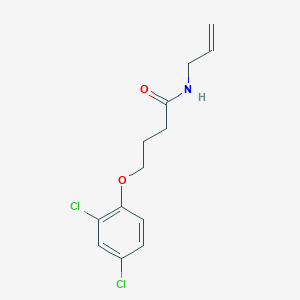

![6-bromo-4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B4627714.png)

![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B4627717.png)

![methyl 2-chloro-5-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4627729.png)

![2,4-dichloro-N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]benzamide](/img/structure/B4627739.png)

![2-(4-fluorophenyl)-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B4627774.png)

![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4627779.png)

![2-(2-methoxyphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4627797.png)